Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15F2NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and ethyl 3-pyrrolidinecarboxylate.
Reaction Conditions: The reaction involves the formation of an amide bond between the 3,4-difluoroaniline and ethyl 3-pyrrolidinecarboxylate. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate: The presence of methoxy groups can influence the compound’s solubility and interaction with biological targets.
Ethyl 4-(3,4-dinitrophenyl)pyrrolidine-3-carboxylate: The nitro groups can significantly alter the compound’s electronic properties and reactivity.
This compound stands out due to the unique properties conferred by the difluorophenyl group, making it a compound of interest in various scientific research fields.
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPXUKZVWZBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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